![molecular formula C15H19BrN2O2 B1440464 N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide CAS No. 1138445-83-6](/img/structure/B1440464.png)
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Overview
Description
Preparation Methods
The synthesis of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves several steps. One common synthetic route includes the reaction of 2-bromoacetyl bromide with 2-(1-azepanylcarbonyl)aniline under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the azepanylcarbonyl group into target molecules.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modifying their activity and function. The azepanylcarbonyl group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .
Comparison with Similar Compounds
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide can be compared with other similar compounds, such as:
N-[2-(1-Piperidinylcarbonyl)phenyl]-2-bromoacetamide: This compound has a piperidinylcarbonyl group instead of an azepanylcarbonyl group, which may result in different binding properties and biological activities.
N-[2-(1-Morpholinylcarbonyl)phenyl]-2-bromoacetamide: The morpholinylcarbonyl group in this compound can influence its solubility and reactivity compared to the azepanylcarbonyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-8-4-3-7-12(13)15(20)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOUILUDJIOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


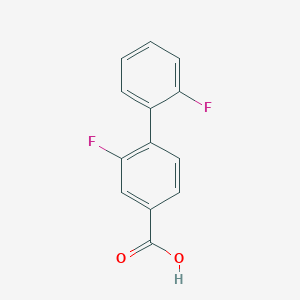
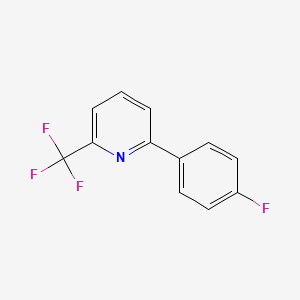
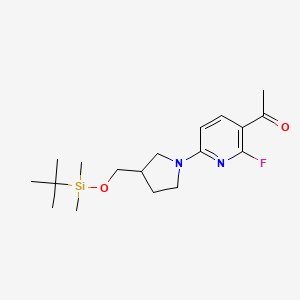
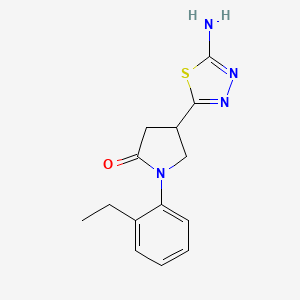

![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride](/img/structure/B1440390.png)
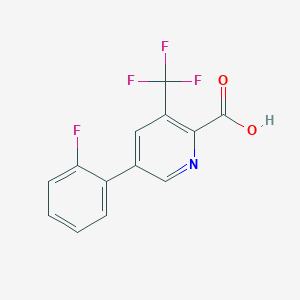
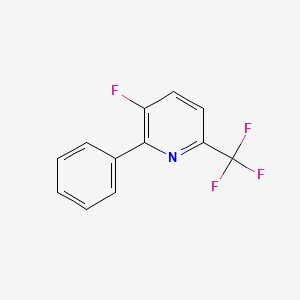
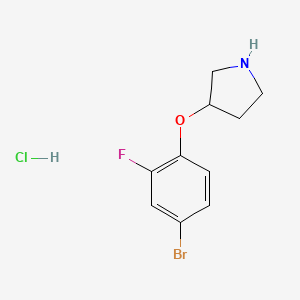

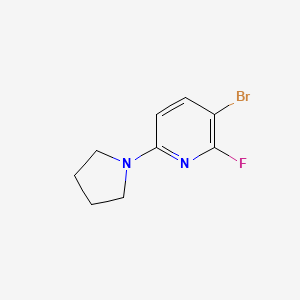
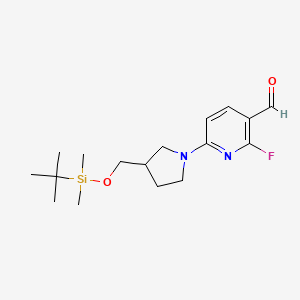
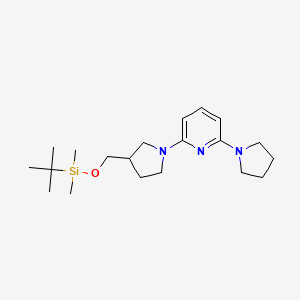
![tert-butyl 2-(3,4-dimethylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)
